molecular formula C12H11Cl B015307 1-(2-Chloroethyl)naphthalene CAS No. 41332-02-9

1-(2-Chloroethyl)naphthalene

Cat. No.: B015307
CAS No.: 41332-02-9
M. Wt: 190.67 g/mol
InChI Key: COIBFCUQUWJKEN-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)naphthalene is an organic compound with the molecular formula C12H11Cl. It is a derivative of naphthalene, where a chloroethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylboronic acid with 1-bromo-2-chloroethane in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 1-ethylnaphthalene. This process requires controlled reaction conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 1-(2-Hydroxyethyl)naphthalene.

    Oxidation: 1-(2-Carboxyethyl)naphthalene.

    Reduction: 1-Ethylnaphthalene.

Scientific Research Applications

1-(2-Chloroethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)naphthalene involves its interaction with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of carbocation intermediates, which can further react with other nucleophiles or undergo rearrangement .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloroethyl)naphthalene is unique due to its specific reactivity and the position of the chloroethyl group on the naphthalene ring. This positioning influences its chemical behavior and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

1-(2-chloroethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIBFCUQUWJKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393467
Record name 1-(2-chloroethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41332-02-9
Record name 1-(2-chloroethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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